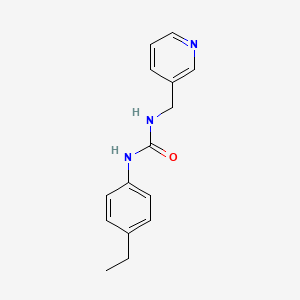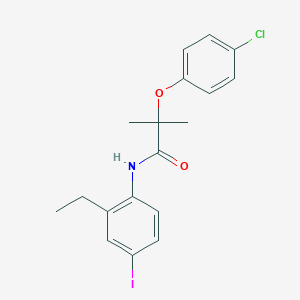![molecular formula C19H18N4O B5088646 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine, also known as P5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. P5 is a pyridine-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine involves the inhibition of various enzymes and proteins that are involved in the regulation of cell growth and division. This compound has been found to inhibit the activity of Aurora kinase A, a protein that is overexpressed in many types of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential applications in cancer treatment, this compound has also been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a safer alternative to traditional chemotherapy drugs, which can have harmful side effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the human body.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. Its ability to selectively target cancer cells and exhibit various biochemical and physiological effects makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine involves a multi-step process that includes the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with 2-bromopyridine, followed by the addition of pyrrolidine and subsequent hydrogenation. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine has been extensively studied for its potential applications in various fields of medicine. One of the primary areas of research is the treatment of cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy.
Eigenschaften
IUPAC Name |
[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(23-10-1-2-11-23)16-6-7-17(20-13-16)14-4-3-5-15(12-14)18-8-9-21-22-18/h3-9,12-13H,1-2,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWODKLMJFXWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)


![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)

![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)
